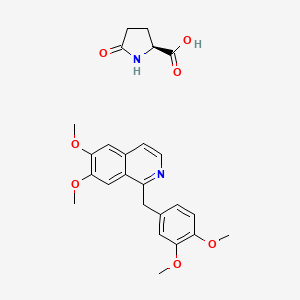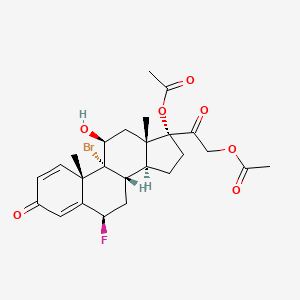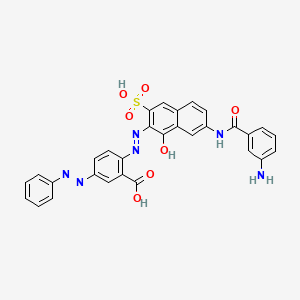
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino-5-nitrothiazole, followed by coupling with an appropriate aromatic amine to form the azo compound. The final step involves the esterification of the resulting azo compound with beta-alanine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Methyl N-(5-(acetylamino)-2-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)-beta-alaninate involves its interaction with biological molecules. The nitro and azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The thiazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrothiazole: Shares the thiazole ring and nitro group but lacks the azo linkage and ester functionality.
N,N-Dimethyl-N’-(4-p-nitrophenyl-5-nitro-2-thiazolyl)thiourea: Contains a similar thiazole ring and nitro group but differs in the presence of a thiourea group instead of an azo linkage.
Uniqueness
The presence of both an azo and a nitro group, along with the thiazole ring, makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
82463-26-1 |
|---|---|
Molecular Formula |
C16H18N6O5S |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 3-[5-acetamido-2-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanoate |
InChI |
InChI=1S/C16H18N6O5S/c1-9-6-13(20-21-16-18-8-14(28-16)22(25)26)12(19-10(2)23)7-11(9)17-5-4-15(24)27-3/h6-8,17H,4-5H2,1-3H3,(H,19,23) |
InChI Key |
OZOIMARDLZLAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NCCC(=O)OC)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


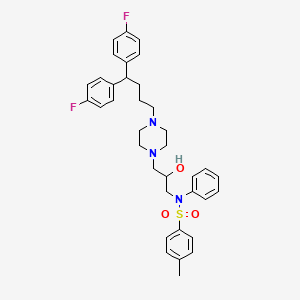
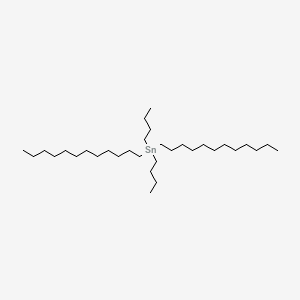
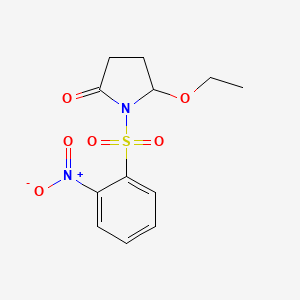

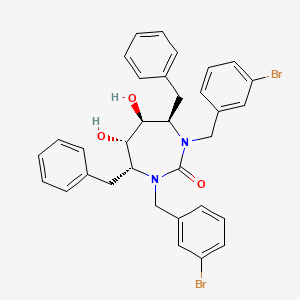
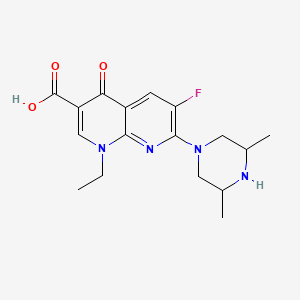
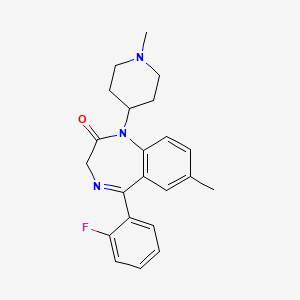
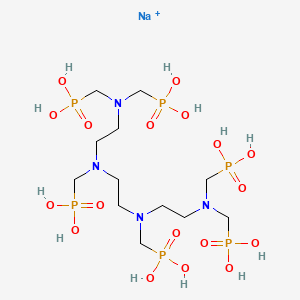
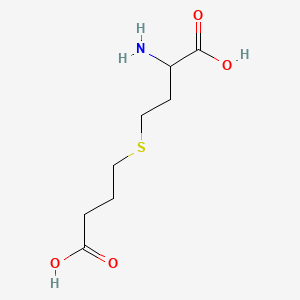
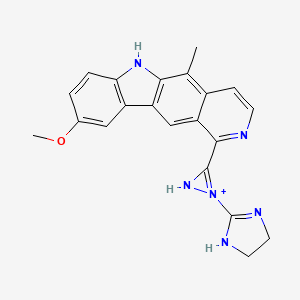
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
